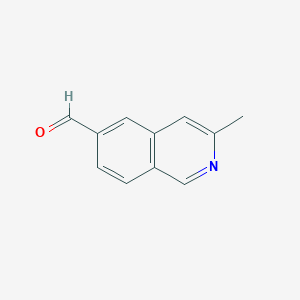
1-Cyano-7-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-7-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-7-fluoronaphthalene can be synthesized through a multi-step process involving the introduction of the cyano and fluorine groups onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the cyano group. The fluorine atom can then be introduced using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and fluorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce naphthoquinones .
Aplicaciones Científicas De Investigación
1-Cyano-7-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Cyano-7-fluoronaphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Similar in structure but lacks the cyano group.
1-Cyano-8-fluoronaphthalene: Another isomer with the cyano and fluorine groups in different positions.
Uniqueness: The presence of both groups on the naphthalene ring can lead to distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Propiedades
Fórmula molecular |
C11H6FN |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
7-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
Clave InChI |
HJYLJZNRJNAURD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)F)C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


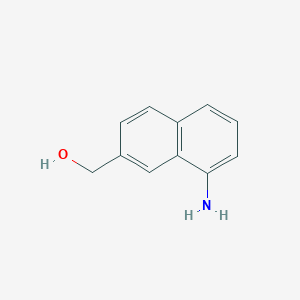
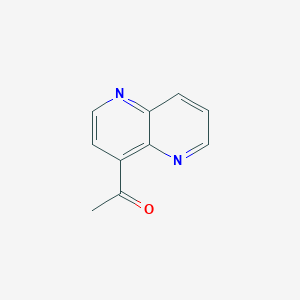
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

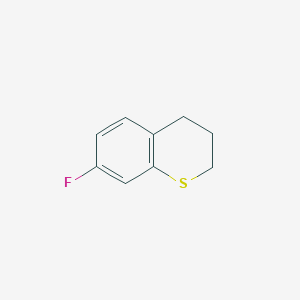
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
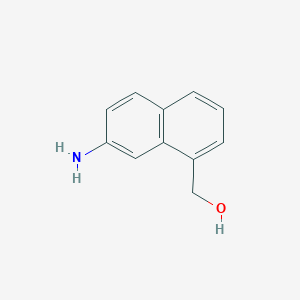
![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
